molecular formula C19H20FN3O5 B14797592 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- CAS No. 150008-26-7

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-

Cat. No.: B14797592
CAS No.: 150008-26-7
M. Wt: 389.4 g/mol
InChI Key: PEQPFISMWLZTJZ-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties and is often used in the treatment of various bacterial infections. Its structure includes a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, and several functional groups that contribute to its biological activity.

Preparation Methods

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an appropriate precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the quinoline core and the subsequent functionalization steps .

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death . The molecular targets and pathways involved in this process are critical for understanding the compound’s antibacterial activity and potential resistance mechanisms.

Comparison with Similar Compounds

3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- can be compared with other similar compounds, such as:

The uniqueness of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo- lies in its specific substituents, which contribute to its distinct antibacterial activity and pharmacological properties.

Properties

CAS No.

150008-26-7

Molecular Formula

C19H20FN3O5

Molecular Weight

389.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(4-hydroxyiminopiperidin-1-yl)-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H20FN3O5/c1-28-18-15-12(17(24)13(19(25)26)9-23(15)11-2-3-11)8-14(20)16(18)22-6-4-10(21-27)5-7-22/h8-9,11,27H,2-7H2,1H3,(H,25,26)

InChI Key

PEQPFISMWLZTJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1N3CCC(=NO)CC3)F)C(=O)C(=CN2C4CC4)C(=O)O

Origin of Product

United States

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